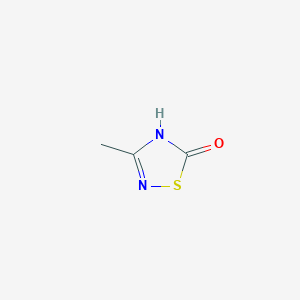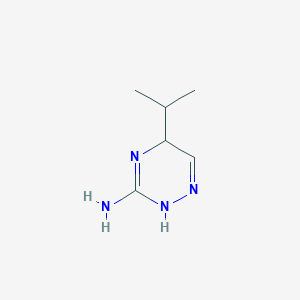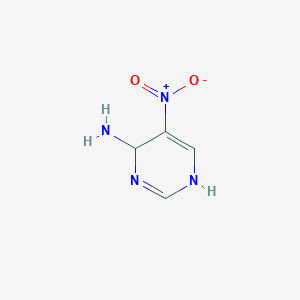
5-Nitro-1,4-dihydropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1,4-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines These compounds are characterized by a pyrimidine ring that has been partially hydrogenated, resulting in a dihydropyrimidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,4-dihydropyrimidin-4-amine can be achieved through various methods, including the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea. This reaction can be catalyzed by various catalysts such as etidronic acid, which has been shown to be efficient in producing nitro dihydropyrimidine derivatives . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and phase transfer catalysts can also enhance the efficiency of the synthesis process by reducing reaction times and increasing yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-1,4-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro group can be substituted with other functional groups to modify its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like sodium borohydride. Substitution reactions may involve the use of nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
5-Nitro-1,4-dihydropyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 5-Nitro-1,4-dihydropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Nitro-1,4-dihydropyrimidin-4-amine include:
- 5-Nitro-3,4-dihydropyrimidin-2(1H)-ones
- Quinazolin-4(3H)-ones
- 1,4-Dihydropyridines
Uniqueness
This compound is unique due to the presence of both a nitro group and an amine group on the dihydropyrimidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C4H6N4O2 |
|---|---|
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
5-nitro-1,4-dihydropyrimidin-4-amine |
InChI |
InChI=1S/C4H6N4O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2,4H,5H2,(H,6,7) |
InChI-Schlüssel |
KUNWUFOLXNPFMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(N=CN1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


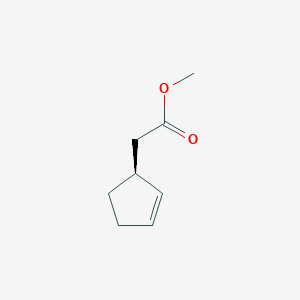
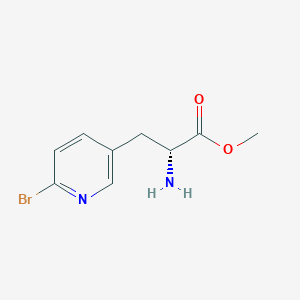
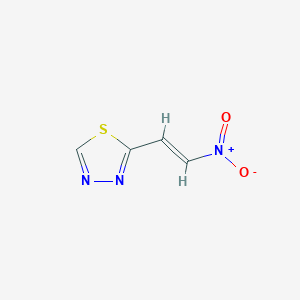
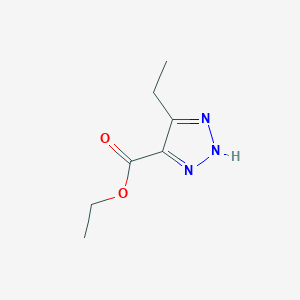
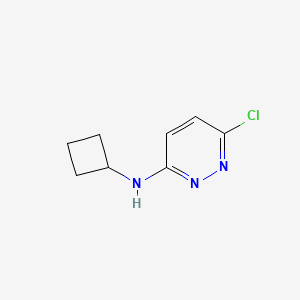
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)
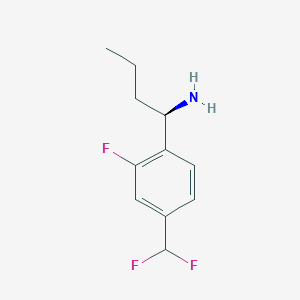
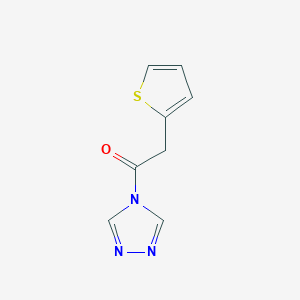

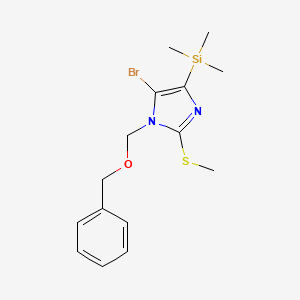
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
